N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide
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Overview
Description
“N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide” is a derivative of thiophene-2-carboxamide . Thiophene-2-carboxamide derivatives are an important class of heterocyclic compounds with diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties .
Synthesis Analysis
Some furan/thiophene-2-carboxamide derivatives were prepared from acyl chlorides and heterocyclic amine derivatives with good yields . The synthetic route was employed and their chemical structures were confirmed using different spectroscopic methods including IR, 1 H NMR, 13 C NMR, and elemental analysis .Scientific Research Applications
Synthesis and Chemical Transformations
- The compound is part of a broader class of substances that involve the synthesis and transformation of hexahydroisoquinoline derivatives, which have been explored for their potential in creating new pharmacologically active compounds. For example, the synthesis of 3-oxo(thioxo)-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid derivatives has been described, showcasing methods for obtaining various substituted hexahydroisoquinoline carboxamides, which are relevant to the compound (Dyachenko & Vovk, 2012).
Structural Studies and Material Science
- Structural studies of closely related compounds, such as 3-chloro-N-(8′-quinolyl)benzo[b]thiophene-2-carboxamide, have been conducted to determine their crystallographic properties. These studies provide insights into the molecular structures and potential interactions of similar compounds, which could inform the development of materials or drugs with specific properties (Abbasi, Zamanian, Tarighi, & Badiei, 2011).
Pharmacological Applications
- Research into the pharmacological applications of similar compounds has identified potential as antipsychotic agents. Studies on heterocyclic analogues of known antipsychotic compounds have shown promise in binding to dopamine and serotonin receptors, which indicates potential applications for N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide in the development of new treatments for psychiatric disorders (Norman, Navas, Thompson, & Rigdon, 1996).
Mechanism of Action
Target of Action
The primary targets of N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide are currently unknown. This compound is a derivative of thiophene, a heterocyclic compound that has been reported to possess a wide range of therapeutic properties . .
Mode of Action
As a derivative of thiophene, it may share some of the biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . .
Biochemical Pathways
Thiophene derivatives have been reported to affect a variety of biochemical pathways due to their wide range of therapeutic properties . .
Result of Action
As a derivative of thiophene, it may share some of the molecular and cellular effects associated with thiophene derivatives . .
Biochemical Analysis
Biochemical Properties
Thiophene derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . They have been proven to be effective drugs in present respective disease scenarios . They exhibit a wide range of biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Cellular Effects
It is known that thiophene derivatives can have a significant impact on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that thiophene derivatives can exert their effects at the molecular level . This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that thiophene derivatives can have long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
It is known that thiophene derivatives can interact with various enzymes or cofactors .
Transport and Distribution
It is known that thiophene derivatives can interact with various transporters or binding proteins .
Subcellular Localization
It is known that thiophene derivatives can be directed to specific compartments or organelles .
Properties
IUPAC Name |
N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S2/c22-18(16-3-1-9-24-16)20-15-6-5-13-7-8-21(12-14(13)11-15)19(23)17-4-2-10-25-17/h1-6,9-11H,7-8,12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRRSQSAPQUCNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=CS3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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